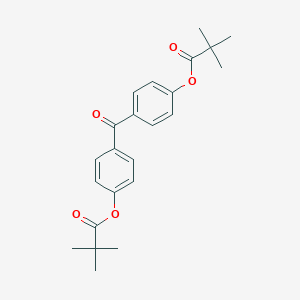

4,4'-Bis(trimethylacetoxy)benzophenone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

[4-[4-(2,2-dimethylpropanoyloxy)benzoyl]phenyl] 2,2-dimethylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26O5/c1-22(2,3)20(25)27-17-11-7-15(8-12-17)19(24)16-9-13-18(14-10-16)28-21(26)23(4,5)6/h7-14H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTYGBVWDYRYTSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OC(=O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30408474 | |

| Record name | 4,4'-BIS(TRIMETHYLACETOXY)BENZOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30408474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112004-83-8 | |

| Record name | 4,4'-BIS(TRIMETHYLACETOXY)BENZOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30408474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-((2,2-DIMETHYLPROPANOYL)OXY)BENZOYL)PHENYL PIVALATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the properties of 4,4'-Bis(trimethylacetoxy)benzophenone?

An In-Depth Technical Guide to 4,4'-Bis(trimethylacetoxy)benzophenone

Section 1: Introduction & Compound Overview

This compound, also known by its synonym 4,4'-bis(pivaloyloxy)benzophenone, is a derivative of the widely utilized synthetic intermediate, 4,4'-dihydroxybenzophenone. Its core utility in advanced organic synthesis lies in the strategic masking of the two phenolic hydroxyl groups as pivaloyl esters. The trimethylacetyl (pivaloyl) groups are exceptionally bulky, conferring significant steric hindrance and high stability to the ester linkages.

This property makes this compound an ideal intermediate in multi-step synthetic pathways where the phenolic groups of the benzophenone core require protection against a wide range of reaction conditions. Its application is noted in organic synthesis, serving as a stable, protected precursor that can be carried through various transformations before a targeted deprotection step regenerates the reactive hydroxyl groups.[1] This guide provides a comprehensive overview of its properties, a robust synthesis protocol, and its functional application as a chemical protecting group.

Section 2: Physicochemical and Spectroscopic Properties

The fundamental properties of this compound are summarized below. While experimental spectroscopic data is not widely published, the expected nuclear magnetic resonance (NMR) and infrared (IR) characteristics can be reliably predicted based on the molecular structure.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 112004-83-8 | [1][2] |

| Molecular Formula | C₂₃H₂₆O₅ | [1][2] |

| Molecular Weight | 382.45 g/mol | [1][2] |

| Melting Point | 173-174 °C | [2] |

| Appearance | White to off-white solid (predicted) | |

| Solubility | Soluble in chlorinated solvents (DCM, chloroform), THF, and other common organic solvents. Insoluble in water. | |

| Synonyms | 4,4'-Bis(pivaloyloxy)benzophenone, [4-[4-(2,2-dimethylpropanoyloxy)benzoyl]phenyl] 2,2-dimethylpropanoate | [2] |

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Features |

| ¹H NMR | ~7.8 ppm (d, 4H): Aromatic protons ortho to the ketone. ~7.3 ppm (d, 4H): Aromatic protons ortho to the ester oxygen. ~1.4 ppm (s, 18H): Protons of the two equivalent tert-butyl groups. |

| ¹³C NMR | ~195 ppm: Carbonyl carbon of the ketone. ~176 ppm: Carbonyl carbons of the two equivalent ester groups. ~154 ppm, ~138 ppm, ~131 ppm, ~122 ppm: Aromatic carbons. ~39 ppm: Quaternary carbons of the tert-butyl groups. ~27 ppm: Methyl carbons of the tert-butyl groups. |

| IR (Infrared) | ~1750 cm⁻¹ (strong): C=O stretch of the pivaloyl esters. ~1660 cm⁻¹ (strong): C=O stretch of the diaryl ketone. ~1200 cm⁻¹ (strong): C-O stretch of the esters. ~3000-3100 cm⁻¹ (medium): Aromatic C-H stretch. ~2850-2980 cm⁻¹ (medium): Aliphatic C-H stretch. |

Section 3: Synthesis and Mechanistic Rationale

The synthesis of this compound is most logically achieved via a two-step process. First, a suitable precursor, 4,4'-dihydroxybenzophenone, is synthesized. This is followed by the diacylation (esterification) of the phenolic hydroxyl groups using pivaloyl chloride.

Protocol 3.1: Synthesis of 4,4'-Dihydroxybenzophenone Precursor

The Friedel-Crafts acylation is a classic and effective method for creating aryl ketones.[3] Here, an activated benzoyl chloride derivative reacts with an aromatic ring in the presence of a Lewis acid catalyst.

Materials:

-

Phenol

-

4-Hydroxybenzoic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), aqueous solution

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Activation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon), suspend 4-hydroxybenzoic acid (1.0 eq) in anhydrous DCM. Add a catalytic amount of DMF. Slowly add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 2-3 hours until gas evolution ceases, indicating the formation of 4-hydroxybenzoyl chloride.

-

Friedel-Crafts Reaction Setup: In a separate, larger flame-dried flask under Argon, suspend anhydrous AlCl₃ (2.5 eq) in anhydrous DCM and cool to 0 °C.

-

Acylation: To the AlCl₃ suspension, add a solution of phenol (1.1 eq) in anhydrous DCM dropwise. Following this, add the previously prepared solution of 4-hydroxybenzoyl chloride dropwise, maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and stir for 12-18 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Carefully quench the reaction by slowly pouring it into a beaker of crushed ice and concentrated HCl. Transfer the mixture to a separatory funnel.

-

Extraction and Purification: Separate the organic layer. Wash sequentially with water, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude solid can be purified by recrystallization (e.g., from an ethanol/water mixture) to yield pure 4,4'-dihydroxybenzophenone.

Protocol 3.2: Synthesis of this compound

This step involves a standard esterification using a stable acid chloride and a non-nucleophilic base to scavenge the HCl byproduct.[4]

Materials:

-

4,4'-Dihydroxybenzophenone (1.0 eq)

-

Pivaloyl chloride (2.2 - 2.5 eq)

-

Pyridine or Triethylamine (Et₃N) (2.5 - 3.0 eq)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve 4,4'-dihydroxybenzophenone (1.0 eq) in anhydrous DCM.

-

Addition of Base: Add pyridine or triethylamine (2.5 eq) to the solution and cool the flask to 0 °C in an ice bath.

-

Acylation: Add pivaloyl chloride (2.2 eq) dropwise to the stirring solution over 30 minutes.

-

Reaction: After addition, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Quenching and Work-up: Dilute the reaction mixture with DCM. Transfer to a separatory funnel and wash sequentially with 1 M HCl (to remove the base), water, saturated NaHCO₃ solution, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent via rotary evaporation. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford this compound as a white solid.

Section 4: Core Application - A Robust Protecting Group in Multistep Synthesis

The primary function of converting 4,4'-dihydroxybenzophenone to its pivaloyl ester derivative is to protect the phenolic hydroxyl groups. Protecting groups are essential tools in organic synthesis, enabling chemoselectivity by temporarily rendering a functional group inert.

Causality Behind Pivaloyl Protection:

-

Steric Hindrance: The bulky tert-butyl group of the pivaloyl ester physically blocks access to the ester carbonyl and the phenolic oxygen. This makes it highly resistant to attack by many nucleophiles and bases that might readily cleave less hindered esters like acetates or benzoates.

-

Electronic Stability: The electron-donating nature of the tert-butyl group provides some electronic stabilization.

-

High Stability: The pivaloyl group is stable to a wide range of conditions, including many oxidative, reductive, and organometallic reactions, allowing for extensive modification of other parts of the molecule.

This robust protection is crucial when the benzophenone core is part of a larger synthetic target, such as a high-performance polymer, a pharmaceutical agent, or a photosensitive material, where subsequent reaction steps would be incompatible with free phenolic groups.

Protocol 4.1: Deprotection (Cleavage) of the Pivaloyl Ester

Due to their stability, cleaving pivaloyl esters requires more forcing conditions than for other acyl groups. The most common method is saponification using a strong base.

Materials:

-

This compound (1.0 eq)

-

Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH) (5-10 eq)

-

Tetrahydrofuran (THF)

-

Methanol (MeOH)

-

Water

-

Hydrochloric acid (1 M)

-

Ethyl acetate

Procedure:

-

Reaction Setup: Dissolve this compound in a mixture of THF and MeOH in a round-bottom flask.

-

Hydrolysis: Add an aqueous solution of NaOH or LiOH (a large excess is often required). Heat the mixture to reflux and stir for 12-24 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature and remove the organic solvents (THF, MeOH) under reduced pressure.

-

Acidification: Dilute the remaining aqueous solution with water and cool in an ice bath. Carefully acidify the mixture to a pH of ~2-3 by adding 1 M HCl. The desired 4,4'-dihydroxybenzophenone will precipitate out of the solution.

-

Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove salts. The product can be further purified by recrystallization if necessary.

Section 5: Safety and Handling

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

-

Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Reactivity: The compound is generally stable but will hydrolyze under strong acidic or basic conditions. The reagents used in its synthesis, particularly pivaloyl chloride, thionyl chloride, and aluminum chloride, are corrosive and moisture-sensitive and must be handled with extreme care in a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong acids, bases, and oxidizing agents.

Section 6: Conclusion

This compound is a synthetically valuable compound whose properties are defined by its function as a protected form of 4,4'-dihydroxybenzophenone. The strategic incorporation of sterically demanding pivaloyl esters provides exceptional stability, enabling chemists to perform complex transformations on other parts of the molecule without affecting the sensitive phenolic hydroxyls. The protocols outlined in this guide provide a reliable pathway for its synthesis and subsequent deprotection, making it an accessible and powerful tool for researchers in materials science and drug development.

Section 7: References

-

Organic Syntheses Procedure. (n.d.). N,N-Dibenzyl-O-pivaloylhydroxylamine. Retrieved from [Link]

-

PubChem. (n.d.). Benzophenone. National Center for Biotechnology Information. Retrieved from [Link]

-

Organic Syntheses Procedure. (n.d.). via a 60 mL syringe.... Retrieved from [Link]

-

Organic Syntheses Procedure. (n.d.). 3. Retrieved from [Link]

-

ResearchGate. (2017). How i can selectively get 4-hydroxy acetophenone?. Retrieved from [Link]

Sources

An In-depth Technical Guide to 4,4'-Bis(trimethylacetoxy)benzophenone

CAS Number: 112004-83-8

This guide provides a comprehensive technical overview of 4,4'-Bis(trimethylacetoxy)benzophenone, a derivative of benzophenone with significant utility in organic synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering insights into its synthesis, characterization, and potential applications.

Introduction and Molecular Overview

This compound, also known as 4,4'-bis(pivaloyloxy)benzophenone, is a diaryl ketone characterized by a central benzophenone core. The hydroxyl groups of the precursor, 4,4'-dihydroxybenzophenone, are esterified with trimethylacetic acid (pivalic acid). This structural modification imparts specific chemical properties that are valuable in multi-step organic syntheses. The bulky tert-butyl groups of the pivaloyl esters offer steric hindrance, which can influence the molecule's reactivity and solubility.

Table 1: Physicochemical Properties of this compound [1]

| Property | Value |

| CAS Number | 112004-83-8 |

| Molecular Formula | C₂₃H₂₆O₅ |

| Molecular Weight | 382.45 g/mol |

| Appearance | Neat |

| Synonyms | [4-[4-(2,2-dimethylpropanoyloxy)benzoyl]phenyl] 2,2-dimethylpropanoate, 4,4'-Bis(pivaloyloxy)benzophenone |

| InChI | InChI=1S/C23H26O5/c1-22(2,3)20(25)27-17-11-7-15(8-12-17)19(24)16-9-13-18(14-10-16)28-21(26)23(4,5)6/h7-14H,1-6H3 |

| InChI Key | KTYGBVWDYRYTSS-UHFFFAOYSA-N |

| SMILES | CC(C)(C)C(=O)Oc1ccc(C(=O)c2ccc(OC(=O)C(C)(C)C)cc2)cc1 |

Synthesis Pathway and Rationale

The synthesis of this compound is a two-step process commencing with the synthesis of its precursor, 4,4'-dihydroxybenzophenone, followed by its esterification.

Synthesis of the Precursor: 4,4'-Dihydroxybenzophenone

The benzophenone scaffold is a common motif in a variety of biologically active natural products and synthetic compounds.[2][3][4] Several synthetic routes to 4,4'-dihydroxybenzophenone have been established, with the Friedel-Crafts acylation being a prominent method. A common approach involves the reaction of p-hydroxybenzoic acid with phenol in the presence of a catalyst.

Experimental Protocol: Synthesis of 4,4'-Dihydroxybenzophenone

-

Materials:

-

p-Hydroxybenzoic acid

-

Phenol

-

Methanesulfonic acid

-

Polyphosphoric acid

-

Phosphorus pentoxide

-

Cyclohexane

-

Ethanol

-

Water

-

-

Procedure:

-

In a reaction vessel, combine p-hydroxybenzoic acid (1 molar equivalent), phenol (1-1.5 molar equivalents), methanesulfonic acid, and polyphosphoric acid in cyclohexane.[4]

-

Add phosphorus pentoxide as a dehydrating agent.

-

Heat the mixture to 40-100°C and stir for 3-15 hours.[4]

-

After the reaction, allow the layers to separate and retain the lower acidic layer.

-

Pour the acidic layer into water and stir to precipitate the crude product.

-

Filter the suspension to collect the crude solid.

-

Recrystallize the crude product from an ethanol-water mixture to yield pure 4,4'-dihydroxybenzophenone.[4]

-

-

Rationale for Experimental Choices:

-

The use of a combination of methanesulfonic acid and polyphosphoric acid acts as a strong acid catalyst to promote the electrophilic aromatic substitution reaction.

-

Phosphorus pentoxide is a powerful dehydrating agent that removes the water formed during the reaction, driving the equilibrium towards the product.

-

Cyclohexane serves as an azeotropic solvent to aid in water removal.

-

Recrystallization is a standard purification technique for solid organic compounds, and the ethanol-water solvent system is effective for purifying 4,4'-dihydroxybenzophenone.

-

Esterification to this compound

The final step in the synthesis is the esterification of the phenolic hydroxyl groups of 4,4'-dihydroxybenzophenone with pivaloyl chloride (trimethylacetyl chloride). This reaction is typically carried out in the presence of a base to neutralize the HCl byproduct.

Experimental Protocol: Synthesis of this compound

-

Materials:

-

4,4'-Dihydroxybenzophenone

-

Pivaloyl chloride (Trimethylacetyl chloride)

-

Pyridine

-

Dichloromethane (or other suitable aprotic solvent)

-

Hydrochloric acid (dilute)

-

Sodium bicarbonate solution (saturated)

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

-

Procedure:

-

Dissolve 4,4'-dihydroxybenzophenone in a suitable anhydrous aprotic solvent such as dichloromethane.

-

Add pyridine (at least 2 molar equivalents) to the solution and cool in an ice bath.

-

Slowly add pivaloyl chloride (at least 2 molar equivalents) to the stirred solution.

-

Allow the reaction to warm to room temperature and stir until completion (monitoring by TLC is recommended).

-

Quench the reaction by adding dilute hydrochloric acid.

-

Separate the organic layer and wash sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography.

-

-

Rationale for Experimental Choices:

-

Pivaloyl chloride is a reactive acylating agent suitable for esterifying phenols.[5]

-

Pyridine acts as a base to neutralize the hydrogen chloride generated during the reaction, driving the reaction to completion. It can also act as a nucleophilic catalyst.

-

Anhydrous conditions are crucial as pivaloyl chloride is sensitive to moisture.

-

The aqueous workup with acid and base washes removes unreacted starting materials and byproducts.

-

Diagram 1: Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Spectroscopic Characterization

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | - Aromatic protons (AA'BB' system) in the region of δ 7.2-7.8 ppm. - A singlet corresponding to the 18 protons of the two tert-butyl groups around δ 1.3 ppm. |

| ¹³C NMR | - Carbonyl carbon signal around δ 195 ppm. - Aromatic carbon signals in the region of δ 120-155 ppm. - Ester carbonyl carbon signal around δ 176 ppm. - Quaternary carbon of the tert-butyl group around δ 39 ppm. - Methyl carbons of the tert-butyl group around δ 27 ppm. |

| IR (Infrared) Spectroscopy | - Strong C=O stretching vibration for the ketone at ~1660 cm⁻¹. - Strong C=O stretching vibration for the ester at ~1750 cm⁻¹. - C-O stretching vibrations for the ester group in the range of 1100-1300 cm⁻¹. - Aromatic C-H and C=C stretching vibrations. |

| Mass Spectrometry (MS) | - Molecular ion peak (M⁺) corresponding to the molecular weight of 382.45. - Characteristic fragmentation patterns including loss of pivaloyl groups and cleavage of the benzophenone core. |

Applications in Organic Synthesis and Medicinal Chemistry

The primary utility of this compound lies in its role as a protected form of 4,4'-dihydroxybenzophenone. The pivaloyl groups serve as robust protecting groups for the phenolic hydroxyls.

Role as a Protecting Group

In complex multi-step syntheses, it is often necessary to protect reactive functional groups to prevent them from interfering with reactions at other sites in the molecule. The pivaloyl ester is a commonly used protecting group for alcohols and phenols due to its stability under a wide range of reaction conditions, including acidic and mildly basic environments. The steric bulk of the tert-butyl group also provides protection against nucleophilic attack. Deprotection can typically be achieved under more forcing basic conditions (e.g., hydrolysis with a strong base) or via reduction.

Diagram 2: Protection-Deprotection Strategy

Caption: Use as a protecting group in a multi-step synthesis.

Intermediate in Medicinal Chemistry

The benzophenone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[2][3][4][7] The synthesis of complex benzophenone derivatives often requires the use of protecting groups. This compound can serve as a key intermediate in the synthesis of such pharmacologically active molecules. The reference to its synthesis in the Journal of Medicinal Chemistry suggests its utility in the development of new therapeutic agents.[1]

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate safety precautions. A comprehensive review of the Safety Data Sheet (SDS) is recommended before use. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. The synthesis and handling should be performed in a well-ventilated fume hood.

Conclusion

This compound is a valuable synthetic intermediate, primarily utilized as a protected form of 4,4'-dihydroxybenzophenone. Its synthesis is straightforward, involving the esterification of the dihydroxy precursor. The robust nature of the pivaloyl protecting groups makes it a useful tool in multi-step organic syntheses, particularly in the field of medicinal chemistry where the benzophenone scaffold is of significant interest. Further research into the specific applications and biological activities of compounds derived from this intermediate is warranted.

References

- Synthesis and antitumor activity of novel benzophenone derivatives. (1997). Chemical & Pharmaceutical Bulletin, 45(9), 1470-1474.

- Blicke, F. F., & Swisher, R. D. (1933). The Interaction of the Acid Chloride of 2-Benzoylbenzoic Acid with Phenols. I. Aryl Esters and Phenylaryloxyphthalides. Journal of the American Chemical Society, 55(3), 902-905.

- Chemguide. (n.d.). Preparation of esters.

- PubChem. (n.d.). 4,4'-Bis(dimethylamino)benzophenone. National Center for Biotechnology Information.

- Indo American Journal of Pharmaceutical Research. (2015). SYNTHESIS OF ARYL ESTERS BY ACTIVATION OF CARBOXYLIC ACIDS USING PHOSPHONITRILIC CHLORIDE.

- Patel, K., et al. (2023). Benzophenones-natural metabolites with great Hopes in drug discovery: structures, occurrence, bioactivities, and biosynthesis. RSC Advances.

- The Royal Society of Chemistry. (2018). The critical role of novel benzophenone analogs on tumor growth inhibition targeting angiogenesis and apoptosis.

- Pulle, J. S., et al. (2015). Synthesis of Aryl Esters by Activation of Carboxylic Acids Using Phosphonitrilic Chloride. Indo American Journal of Pharmaceutical Research, 5(06).

- ResearchGate. (n.d.). Acid-Catalyzed Synthesis of Condensed Polycyclic Diaryl Ethers from Arenols.

- Khan, I. A., & Ali, Z. (2018). Benzophenone: a ubiquitous scaffold in medicinal chemistry. MedChemComm, 9(2), 249-263.

- Semantic Scholar. (2024). Synthesis and bioactivity investigation of benzophenone and its derivatives.

- Nature. (2023). C−F bond activation enables synthesis of aryl difluoromethyl bicyclopentanes as benzophenone-type bioisosteres.

- ResearchGate. (2010). Synthesis of Xanthones and Benzophenones as Inhibitors of Tumor Cell Growth.

- Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate.

- Ready Lab, UT Southwestern. (n.d.). Protecting Groups in Organic Synthesis.

- Google Patents. (n.d.). EP0442068B1 - Benzophenone derivatives and polymers containing phenolic hydroxyl groups.

- ChemRxiv. (2023). C−F Bond Activation Enables Synthesis of Aryl Difluoromethyl Bicyclopentanes as Benzophenone-Type Bioisosteres.

- Environmental Health Perspectives. (2022). Effects of chronic exposure to benzophenone and diclofenac on DNA methylation levels and reproductive success in a marine copepod.

- ResearchGate. (n.d.). Protection for Phenols and Catechols.

- MDPI. (2021). Cross-Coupling as a Key Step in the Synthesis and Structure Revision of the Natural Products Selagibenzophenones A and B.

- Google Patents. (n.d.). US4537722A - Steroid esters preparation.

- Google Patents. (n.d.). US4180504A - Method for the preparation of esters.

- PubMed. (1988). Methods for drug discovery: development of potent, selective, orally effective cholecystokinin antagonists.

- Google Patents. (n.d.). US2758999A - Esterification of pyridine carboxylic acids.

- Organic Chemistry Portal. (n.d.). Ester synthesis by esterification.

Sources

- 1. 4,4’-Bis(trimethylacetoxy)benzophenone | CymitQuimica [cymitquimica.com]

- 2. Benzophenones-natural metabolites with great Hopes in drug discovery: structures, occurrence, bioactivities, and biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. 4,4'-Bis(dimethylamino)benzophenone | C17H20N2O | CID 7031 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. The critical role of novel benzophenone analogs on tumor growth inhibition targeting angiogenesis and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Synthesis and Structure of 4,4'-Bis(trimethylacetoxy)benzophenone

Abstract

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and characterization of 4,4'-Bis(trimethylacetoxy)benzophenone. Directed at researchers, scientists, and professionals in drug development, this document outlines the synthetic pathway from its precursor, 4,4'-dihydroxybenzophenone, and details the esterification process to yield the target molecule. While specific, experimentally validated spectroscopic data for the final compound is not widely available in public literature, this guide furnishes a robust theoretical framework and procedural outline based on established chemical principles and analogous transformations. This guide is intended to serve as a foundational resource for the synthesis and further investigation of this and related benzophenone derivatives.

Introduction

Benzophenones are a class of aromatic ketones that form the structural core of numerous compounds with significant applications in organic synthesis, medicinal chemistry, and materials science. Their utility often stems from the reactivity of the carbonyl group and the ability to modify the peripheral phenyl rings. This compound, with the CAS Number 112004-83-8, is a derivative of 4,4'-dihydroxybenzophenone where the phenolic hydroxyl groups are esterified with pivaloyl chlorides. This modification, introducing bulky trimethylacetyl (pivaloyl) groups, can significantly alter the molecule's solubility, stability, and reactivity, making it a valuable intermediate in multi-step organic syntheses. The primary literature reference for this compound is a 1988 publication by Miyano, M., et al. in the Journal of Medicinal Chemistry.[1]

Molecular Structure and Properties

The fundamental attributes of this compound are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | [4-(4-pivaloylbenzoyl)phenyl] 2,2-dimethylpropanoate | N/A |

| Synonyms | [4-[4-(2,2-dimethylpropanoyloxy)benzoyl]phenyl] 2,2-dimethylpropanoate | [1] |

| CAS Number | 112004-83-8 | [1] |

| Molecular Formula | C₂₃H₂₆O₅ | [1] |

| Molecular Weight | 382.45 g/mol | [1] |

| Appearance | Neat | [1] |

The structure of this compound is characterized by a central benzophenone core with two trimethylacetoxy groups at the para positions of the phenyl rings.

Caption: Chemical structure of this compound.

Synthesis Pathway

The synthesis of this compound is a two-step process starting from readily available commercial reagents. The first step involves the synthesis of the precursor, 4,4'-dihydroxybenzophenone, followed by the esterification of the hydroxyl groups.

Caption: Overall synthetic scheme for this compound.

Step 1: Synthesis of 4,4'-Dihydroxybenzophenone

Reaction: Friedel-Crafts Acylation of Phenol with p-Hydroxybenzoic Acid.

Causality of Experimental Choices: The Friedel-Crafts acylation is a classic and efficient method for the formation of aryl ketones. The use of a strong acid catalyst, such as a mixture of methanesulfonic acid and polyphosphoric acid, is crucial for the activation of p-hydroxybenzoic acid towards electrophilic aromatic substitution on the electron-rich phenol ring. Cyclohexane serves as a suitable solvent that is inert under the reaction conditions. Phosphorus pentoxide is added as a dehydrating agent to drive the reaction to completion by removing the water formed during the reaction.

Experimental Protocol:

-

To a solution of p-hydroxybenzoic acid (1.0 eq) and phenol (1.1-1.5 eq) in an appropriate organic solvent (e.g., cyclohexane), add a mixture of methanesulfonic acid and polyphosphoric acid as the catalyst.

-

Add a dehydrating agent such as phosphorus pentoxide.

-

Heat the reaction mixture to reflux (typically 80-100 °C) and stir for several hours (e.g., 3-15 hours).

-

Monitor the reaction progress by a suitable technique such as Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into cold water to precipitate the crude product.

-

Filter the precipitate, wash with water until neutral, and dry.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 4,4'-dihydroxybenzophenone.

Step 2: Synthesis of this compound)

Reaction: Acylation of 4,4'-dihydroxybenzophenone with Pivaloyl Chloride.

Causality of Experimental Choices: Pivaloyl chloride is a highly reactive acylating agent that readily reacts with the phenolic hydroxyl groups of 4,4'-dihydroxybenzophenone. A base, such as triethylamine or pyridine, is required to neutralize the HCl generated during the reaction and to facilitate the nucleophilic attack of the hydroxyl groups. Dichloromethane is a common solvent for this type of reaction as it is inert and allows for easy work-up. The reaction is typically performed at a low temperature initially to control the exothermic reaction and then allowed to warm to room temperature to ensure completion.

Experimental Protocol:

-

Dissolve 4,4'-dihydroxybenzophenone (1.0 eq) in a dry aprotic solvent such as dichloromethane or tetrahydrofuran under an inert atmosphere (e.g., nitrogen or argon).

-

Add a suitable base, such as triethylamine (2.2-2.5 eq) or pyridine.

-

Cool the mixture in an ice bath (0 °C).

-

Add pivaloyl chloride (2.2-2.5 eq) dropwise to the stirred solution.

-

Allow the reaction mixture to slowly warm to room temperature and stir for several hours (monitor by TLC).

-

Upon completion, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer and wash it successively with dilute acid (e.g., 1N HCl), saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent to yield pure this compound.

Structural Characterization

Due to the limited availability of published experimental data for this compound, this section provides predicted spectroscopic characteristics based on the known spectra of its precursors and related benzophenone derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the benzophenone core and the protons of the two equivalent trimethylacetyl groups. The aromatic protons would likely appear as a set of doublets in the range of δ 7.0-8.0 ppm. The 18 protons of the two equivalent tert-butyl groups would give a sharp singlet at approximately δ 1.3 ppm.

-

¹³C NMR: The carbon NMR spectrum would display signals for the carbonyl carbon (around δ 195 ppm), the aromatic carbons (in the range of δ 120-155 ppm), the quaternary carbons of the tert-butyl groups, and the methyl carbons of the tert-butyl groups.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the functional groups present in the molecule. Key expected peaks are:

-

C=O (ketone) stretch: A strong absorption band around 1650-1670 cm⁻¹.

-

C=O (ester) stretch: A strong absorption band around 1750-1770 cm⁻¹.

-

C-O (ester) stretch: Absorption bands in the region of 1100-1300 cm⁻¹.

-

C-H (aromatic) stretch: Peaks above 3000 cm⁻¹.

-

C-H (aliphatic) stretch: Peaks just below 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight of the compound. The molecular ion peak (M⁺) would be expected at m/z 382.45. Fragmentation patterns would likely involve the loss of the trimethylacetyl groups and cleavage around the central carbonyl group.

Applications and Future Directions

As a protected derivative of 4,4'-dihydroxybenzophenone, this compound serves as a key intermediate in organic synthesis. The pivaloyl protecting groups can be removed under basic conditions to regenerate the hydroxyl functionalities, allowing for further chemical transformations. This compound can be utilized in the synthesis of more complex molecules, including polymers, and potentially as a building block in the development of novel pharmaceutical agents where the benzophenone scaffold is a desired pharmacophore.

Future research could focus on the experimental validation of the spectroscopic data presented in this guide, as well as exploring the utility of this compound in various synthetic applications. Investigating its potential biological activities could also be a valuable avenue for further studies.

Conclusion

References

- Miyano, M., et al. (1988). Journal of Medicinal Chemistry, 31(5), 1052-1059.

Sources

An In-depth Technical Guide to the Synthesis of 4,4'-Bis(trimethylacetoxy)benzophenone

This guide provides a comprehensive overview of the synthesis of 4,4'-Bis(trimethylacetoxy)benzophenone, a valuable building block in various fields of chemical research and development. The following sections detail the chemical principles, a step-by-step experimental protocol, and critical safety considerations for this synthesis.

Introduction and Significance

This compound, also known as 4,4'-bis(pivaloyloxy)benzophenone, is a derivative of 4,4'-dihydroxybenzophenone. The introduction of the bulky and lipophilic trimethylacetyl (pivaloyl) groups significantly alters the parent molecule's physical and chemical properties. These modifications can enhance solubility in organic solvents, improve thermal stability, and provide a protecting group for the hydroxyl functionalities, which can be selectively removed under specific conditions. This makes this compound a useful intermediate in the synthesis of more complex molecules, including polymers, and specialized organic materials.

Synthetic Approach: Esterification of 4,4'-Dihydroxybenzophenone

The most direct and common method for the synthesis of this compound is the esterification of 4,4'-dihydroxybenzophenone with trimethylacetyl chloride, also known as pivaloyl chloride. This reaction is a nucleophilic acyl substitution where the hydroxyl groups of the benzophenone derivative act as nucleophiles, attacking the electrophilic carbonyl carbon of the pivaloyl chloride.

Reaction Mechanism and Rationale

The reaction typically proceeds in the presence of a base, such as pyridine or triethylamine. The base serves two primary purposes:

-

Neutralization of HCl: The reaction generates hydrogen chloride (HCl) as a byproduct. The base neutralizes the HCl, preventing it from protonating the starting material or the product and driving the reaction to completion.

-

Activation of the Nucleophile (optional): In some cases, the base can deprotonate the phenolic hydroxyl groups, increasing their nucleophilicity and accelerating the reaction.

The choice of an aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), is crucial to avoid unwanted side reactions, such as the hydrolysis of the highly reactive pivaloyl chloride.

Experimental Protocol

This protocol is a self-validating system designed for clarity and reproducibility.

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Purity |

| 4,4'-Dihydroxybenzophenone | C₁₃H₁₀O₃ | 214.22 | (Specify amount) | >98% |

| Pivaloyl Chloride | C₅H₉ClO | 120.58 | (Specify amount) | >99% |

| Pyridine (anhydrous) | C₅H₅N | 79.10 | (Specify amount) | Anhydrous |

| Dichloromethane (DCM, anhydrous) | CH₂Cl₂ | 84.93 | (Specify amount) | Anhydrous |

| Hydrochloric Acid (HCl) | HCl | 36.46 | (Specify concentration) | Reagent Grade |

| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | Saturated | Reagent Grade |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | (Specify amount) | Reagent Grade |

Equipment

-

Round-bottom flask with a magnetic stir bar

-

Dropping funnel

-

Reflux condenser

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Step-by-Step Procedure

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4,4'-dihydroxybenzophenone in anhydrous dichloromethane.

-

Addition of Base: Add anhydrous pyridine to the solution and cool the mixture to 0 °C in an ice bath with stirring.

-

Addition of Acylating Agent: Slowly add pivaloyl chloride dropwise to the cooled solution via a dropping funnel over a period of 30-60 minutes. Maintain the temperature at 0 °C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup:

-

Quench the reaction by slowly adding it to a beaker of cold water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

-

Visualization of the Synthetic Workflow

Caption: Synthetic workflow for this compound.

Safety and Handling

Pivaloyl chloride is a corrosive, flammable, and moisture-sensitive liquid. It is also a lachrymator. [1][2][3] Pyridine is a flammable liquid and is harmful if swallowed, inhaled, or in contact with skin.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[4]

-

Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood.[4]

-

Handling: Pivaloyl chloride reacts violently with water to produce HCl gas.[3] Ensure all glassware is dry and use anhydrous solvents. Avoid contact with skin, eyes, and clothing.[4] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[2][3]

-

Storage: Store pivaloyl chloride and pyridine in tightly sealed containers in a cool, dry, and well-ventilated area away from heat and sources of ignition.[1]

Characterization

The final product should be characterized to confirm its identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expect to see signals corresponding to the aromatic protons of the benzophenone core and a large singlet for the equivalent protons of the two tert-butyl groups. The chemical shifts of the aromatic protons will be different from those of the starting material due to the electronic effect of the ester groups.

-

¹³C NMR: Expect signals for the carbonyl carbon of the benzophenone, the carbonyl carbons of the ester groups, the quaternary carbons of the tert-butyl groups, and the aromatic carbons.

-

-

Infrared (IR) Spectroscopy: The IR spectrum should show strong absorption bands characteristic of the ester carbonyl (C=O) stretching vibrations, typically in the range of 1750-1735 cm⁻¹. The broad O-H stretching band of the starting diol should be absent.

-

Melting Point: The purified product should have a sharp and well-defined melting point.

Conclusion

The synthesis of this compound via esterification of 4,4'-dihydroxybenzophenone with pivaloyl chloride is a straightforward and efficient procedure. By following the detailed protocol and adhering to the safety precautions outlined in this guide, researchers can reliably produce this valuable compound for their scientific endeavors. Careful purification and thorough characterization are essential to ensure the quality of the final product for subsequent applications.

References

- SD Fine-Chem.

- Loba Chemie.

- Fisher Scientific.

- KSCL. Pivaloyl Chloride MSDS.

- CDH Fine Chemical.

Sources

Spectroscopic data for 4,4'-Bis(trimethylacetoxy)benzophenone

An In-Depth Technical Guide to the Spectroscopic Characterization of 4,4'-Bis(trimethylacetoxy)benzophenone

This guide provides a comprehensive technical overview of the core spectroscopic techniques required for the structural elucidation and purity assessment of this compound. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data sheet to offer a foundational understanding of the principles, experimental protocols, and data interpretation central to robust chemical analysis.

Introduction: The Analytical Imperative

This compound, also known as [4-[4-(2,2-dimethylpropanoyloxy)benzoyl]phenyl] 2,2-dimethylpropanoate, is a derivative of benzophenone characterized by the presence of two trimethylacetoxy (also known as pivaloyloxy) groups at the para positions. Its molecular formula is C₂₃H₂₆O₅ and it has a molecular weight of 382.45 g/mol .[1] The structural integrity and purity of such molecules are paramount in any research or development context, particularly in medicinal chemistry and materials science where precise structure-activity relationships are critical.

Spectroscopic analysis provides an unambiguous fingerprint of a molecule's identity. This guide details the expected spectroscopic data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), offering a validated workflow for confirming the structure of this compound.

Molecular Structure & Spectroscopic Implications

To interpret spectroscopic data effectively, one must first understand the molecule's structure and the distinct chemical environments within it.

Caption: Structure of this compound.

The key structural features to be identified are:

-

Aromatic Rings: Two para-substituted phenyl rings.

-

Ketone Carbonyl: The central C=O group linking the two rings.

-

Ester Functional Groups: Two trimethylacetoxy (pivaloyl) groups, each containing an ester carbonyl (C=O), a C-O bond, and a tert-butyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful, non-destructive technique for identifying the functional groups present in a molecule. The principle lies in the absorption of infrared radiation at specific frequencies corresponding to the vibrational energies of molecular bonds.

Predicted IR Data

The IR spectrum of this compound is predicted to exhibit several characteristic absorption bands, based on established data for benzophenones and esters.[2][3][4][5] The diaryl ketone C=O stretch is typically observed around 1665 cm⁻¹, while the ester C=O stretch appears at a higher frequency.[2]

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Comments |

| Aromatic C-H Stretch | 3100 - 3000 | Characteristic of sp² C-H bonds. |

| Aliphatic C-H Stretch | 2975 - 2870 | Strong absorption from the two tert-butyl groups. |

| Ester Carbonyl (C=O) Stretch | ~1750 | Strong, sharp peak. Higher frequency than the ketone due to the electron-withdrawing oxygen atom. |

| Ketone Carbonyl (C=O) Stretch | ~1660 | Strong, sharp peak. Conjugation with the aromatic rings lowers the frequency compared to a simple aliphatic ketone. |

| Aromatic C=C Stretch | 1600, 1500, 1450 | Multiple bands characteristic of the phenyl rings. |

| Ester C-O Stretch | 1250 - 1100 | Strong, characteristic absorptions for the C-O single bonds of the ester groups. |

Experimental Protocol: Acquiring an FT-IR Spectrum

A high-quality spectrum can be obtained using a Fourier Transform Infrared (FT-IR) spectrometer with an Attenuated Total Reflectance (ATR) accessory, which is ideal for solid samples.

Methodology:

-

Instrument Preparation: Ensure the FT-IR spectrometer is purged and a background scan is performed to subtract atmospheric H₂O and CO₂ signals.

-

Sample Preparation: Place a small amount (1-2 mg) of the solid this compound powder directly onto the ATR crystal.

-

Data Acquisition: Apply consistent pressure using the ATR anvil to ensure good contact between the sample and the crystal.

-

Scanning: Co-add a minimum of 16 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Data Processing: Perform baseline correction and peak picking on the resulting spectrum.

Trustworthiness: This ATR method is self-validating as it requires minimal sample preparation, reducing the risk of contamination or sample alteration. The acquisition of a clean background scan ensures that observed peaks are attributable solely to the sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule. It provides detailed information about the chemical environment, connectivity, and number of different types of protons (¹H NMR) and carbons (¹³C NMR).

Predicted ¹H NMR Data

Due to the molecule's symmetry, a relatively simple ¹H NMR spectrum is expected. The two phenyl rings are chemically equivalent, as are the two tert-butyl groups.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Comments |

| Aromatic H (ortho to C=O) | 7.8 - 7.9 | Doublet (d) | 4H | Deshielded by the anisotropic effect of the ketone carbonyl group. |

| Aromatic H (ortho to Ester) | 7.2 - 7.3 | Doublet (d) | 4H | Shielded relative to the other aromatic protons. |

| tert-Butyl H | ~1.35 | Singlet (s) | 18H | A large, sharp singlet characteristic of the nine equivalent protons on each of the two tert-butyl groups. |

Predicted shifts are based on a CDCl₃ solvent and are estimated from data for similar benzophenone and pivalate-containing structures.[6][7]

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide a count of the unique carbon environments. Symmetry will again simplify the spectrum.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Comments |

| Ketone Carbonyl (C=O) | ~195 | The least shielded carbon, characteristic of a diaryl ketone. |

| Ester Carbonyl (C=O) | ~177 | Characteristic of an ester carbonyl. |

| Aromatic C (Ester-bearing) | ~155 | Quaternary carbon attached to the electron-withdrawing ester oxygen. |

| Aromatic C (Ketone-bearing) | ~135 | Quaternary carbon deshielded by the carbonyl group. |

| Aromatic CH (ortho to C=O) | ~132 | |

| Aromatic CH (ortho to Ester) | ~122 | |

| Ester Quaternary C (t-Bu) | ~39 | Quaternary carbon of the tert-butyl group. |

| Ester Methyl C (t-Bu) | ~27 | The nine equivalent methyl carbons of the tert-butyl group. |

Predicted shifts are based on a CDCl₃ solvent and are estimated from known values for benzophenone and pivalate esters.[8][9]

Caption: Predicted NMR spectral assignments for key nuclei.

Experimental Protocol: Acquiring NMR Spectra

Methodology:

-

Sample Preparation: Accurately weigh approximately 10-20 mg of the compound and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup: Place the sample in a 400 MHz (or higher) NMR spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. A 30-degree pulse angle with a relaxation delay of 1-2 seconds is typically sufficient.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to ensure all carbon signals appear as singlets. A longer acquisition time (several hours) may be required due to the low natural abundance of ¹³C.

-

Data Processing: Fourier transform the raw data (FID), phase correct the spectrum, and calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

Expertise & Causality: CDCl₃ is chosen as it is an excellent solvent for nonpolar to moderately polar organic molecules and its residual proton signal does not interfere with the expected sample signals. A high-field instrument (≥400 MHz) is recommended to achieve better signal dispersion, especially for resolving the aromatic protons.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues based on its fragmentation patterns. Electron Ionization (EI) is a common technique that generates a positive molecular ion (M⁺˙) and characteristic fragment ions.

Predicted Mass Spectrum Data

The molecular weight of C₂₃H₂₆O₅ is 382.45 Da. The mass spectrum should confirm this.

| m/z Value | Predicted Ion | Comments |

| 382 | [M]⁺˙ | The molecular ion peak. |

| 297 | [M - C₄H₉O]⁺ | Loss of a pivaloyl radical (•OCOC(CH₃)₃). |

| 281 | [M - OCOC(CH₃)₃]⁺ | Loss of a pivaloyloxy group. |

| 121 | [C₆H₄CO]⁺ | Benzoyl cation fragment. |

| 57 | [C(CH₃)₃]⁺ | The tert-butyl cation, often a very abundant peak (base peak). |

Fragmentation is predicted based on the known stability of carbocations and common fragmentation pathways for esters and ketones.[10][11]

Experimental Protocol: Acquiring an EI Mass Spectrum

Methodology:

-

Sample Introduction: Introduce a small amount of the sample dissolved in a volatile solvent (e.g., dichloromethane or methanol) into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC-MS).

-

Ionization: Bombard the sample with high-energy electrons (typically 70 eV) in the ion source to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

Integrated Analysis: A Self-Validating Workflow

No single technique provides the complete structural picture. The true power of spectroscopy lies in the integration of data from multiple methods.

Caption: Integrated workflow for spectroscopic structure validation.

Narrative: The analysis begins with MS to confirm the molecular weight is 382, corresponding to the expected formula.[1] IR spectroscopy then validates the presence of the key functional groups: two distinct C=O bands (ketone and ester) and strong aliphatic C-H stretches.[2] Finally, ¹H and ¹³C NMR confirm the precise arrangement of atoms, showing the correct number of proton and carbon environments, their respective chemical shifts, and the tell-tale 18-proton singlet for the two equivalent tert-butyl groups, confirming the molecule's symmetry. When all data points align, the structure is unambiguously confirmed.

References

- Baughman, B. M., Stennett, E. M., Lipner, R. E., Rudawsky, A. C., & Schmidtke, S. J. (2009). Structural and spectroscopic studies of the photophysical properties of benzophenone derivatives. The Journal of Physical Chemistry A, 113(28), 8011–8019.

- National Institute of Standards and Technology. (n.d.). Benzophenone. In NIST Chemistry WebBook.

- National Institute of Standards and Technology. (n.d.). 4,4'-Dimethoxybenzophenone. In NIST Chemistry WebBook.

- National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). Spectral Database for Organic Compounds (SDBS).

- PubChem. (n.d.). Benzophenone. National Center for Biotechnology Information.

- Reich, H. J. (2021). Organic Chemistry Data: 13C NMR Chemical Shifts. University of Wisconsin.

Sources

- 1. 4,4’-Bis(trimethylacetoxy)benzophenone | CymitQuimica [cymitquimica.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Benzophenone [webbook.nist.gov]

- 5. 4,4'-Dimethoxybenzophenone [webbook.nist.gov]

- 6. rsc.org [rsc.org]

- 7. 4,4'-Dihydroxybenzophenone(611-99-4) 1H NMR [m.chemicalbook.com]

- 8. Human Metabolome Database: 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0032049) [hmdb.ca]

- 9. organicchemistrydata.org [organicchemistrydata.org]

- 10. Benzophenone [webbook.nist.gov]

- 11. Benzophenone-4,4'-dicarboxylic acid dimethyl ester [webbook.nist.gov]

An In-depth Technical Guide to the Mass Spectrum of 4,4'-Bis(trimethylacetoxy)benzophenone

Introduction to 4,4'-Bis(trimethylacetoxy)benzophenone and its Mass Spectral Analysis

This compound, with a molecular formula of C₂₃H₂₆O₅ and a molecular weight of 382.45 g/mol , is a derivative of benzophenone.[1][2] Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. Understanding the mass spectrum of this molecule is crucial for its identification, purity assessment, and for tracking its transformations in chemical reactions.

Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are commonly employed for the analysis of benzophenone derivatives.[3][4][5][6] These methods involve ionizing the molecule and then detecting the parent ion and its various fragments. The fragmentation pattern is a molecular fingerprint that provides valuable structural information.

Predicted Mass Spectrum and Fragmentation Pathway

The mass spectrum of this compound is predicted to be characterized by a molecular ion peak and several key fragment ions resulting from the cleavage of its ester and carbonyl functionalities. The following sections detail the anticipated fragmentation pathway under electron ionization (EI), a common ionization technique in GC-MS.

The Molecular Ion

Upon ionization, a radical cation (M⁺•) is formed. The molecular ion peak is expected to appear at an m/z corresponding to the molecular weight of the compound.

-

m/z 382 : This peak represents the intact molecule with one electron removed. Its presence and intensity can depend on the stability of the molecule under the ionization conditions.

Key Fragmentation Pathways

The fragmentation of the molecular ion is driven by the presence of functional groups that can stabilize the resulting charged fragments. The primary fragmentation events are anticipated to involve the trimethylacetoxy groups and the central benzophenone core.

Table 1: Predicted Key Fragment Ions in the Mass Spectrum of this compound

| m/z (mass-to-charge ratio) | Proposed Fragment Ion Structure | Neutral Loss |

| 382 | [C₂₃H₂₆O₅]⁺• (Molecular Ion) | - |

| 297 | [M - C₄H₉O]⁺ | Loss of a tert-butoxy radical |

| 281 | [M - C₅H₉O₂]⁺ | Loss of a trimethylacetoxy radical |

| 255 | [M - C₈H₁₇O₂]⁺ | Loss of a tert-butyl group and a trimethylacetoxy radical |

| 197 | [C₁₃H₉O₂]⁺ | Benzoyl cation with a hydroxyl group |

| 121 | [C₇H₅O₂]⁺ | Benzoyl cation |

| 105 | [C₇H₅O]⁺ | Phenylcarbonyl cation |

| 85 | [C₅H₉O]⁺ | Trimethylacetyl cation |

| 57 | [C₄H₉]⁺ | tert-Butyl cation |

The fragmentation process in mass spectrometry involves the breaking of bonds within the molecular ion to form smaller, charged fragments and neutral species.[7][8] The stability of the resulting carbocations significantly influences the intensity of the corresponding peaks in the mass spectrum.[7][8]

Visualization of the Fragmentation Pathway

The following diagram illustrates the predicted fragmentation pathway of this compound.

Caption: Predicted fragmentation of this compound.

Experimental Protocol for Mass Spectrum Acquisition

To obtain the mass spectrum of this compound, a standardized protocol using Gas Chromatography-Mass Spectrometry (GC-MS) is recommended.

Sample Preparation

-

Dissolution : Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a high-purity volatile solvent such as dichloromethane or ethyl acetate.

-

Dilution : Perform serial dilutions to achieve a final concentration suitable for GC-MS analysis, typically in the range of 1-10 µg/mL.

GC-MS Instrumentation and Parameters

-

Gas Chromatograph : Agilent 7890B GC or equivalent.

-

Mass Spectrometer : Agilent 5977A MSD or equivalent.

-

GC Column : A non-polar column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable for separating benzophenone derivatives.

-

Injection Volume : 1 µL.

-

Inlet Temperature : 280 °C.

-

Oven Temperature Program :

-

Initial temperature: 150 °C, hold for 1 minute.

-

Ramp: 20 °C/min to 300 °C.

-

Final hold: 5 minutes at 300 °C.

-

-

Carrier Gas : Helium at a constant flow rate of 1 mL/min.

-

Ionization Mode : Electron Ionization (EI) at 70 eV.

-

Mass Range : m/z 40-500.

-

Source Temperature : 230 °C.

-

Quadrupole Temperature : 150 °C.

Rationale for Experimental Choices

-

GC-MS : This technique is well-suited for the analysis of semi-volatile and thermally stable compounds like benzophenone derivatives.[5]

-

Electron Ionization (70 eV) : A standard ionization energy that provides reproducible fragmentation patterns, allowing for library matching and structural elucidation.

-

Non-polar GC Column : Chosen based on the relatively non-polar nature of the benzophenone backbone.

-

Temperature Program : The temperature program is designed to ensure proper volatilization and chromatographic separation of the analyte from any impurities.

Conclusion

The mass spectrum of this compound is predicted to exhibit a clear molecular ion peak and a series of characteristic fragment ions. The fragmentation pathway is dominated by the cleavage of the ester groups, leading to the formation of stable acylium and tert-butyl cations. The experimental protocol outlined in this guide provides a robust method for acquiring a high-quality mass spectrum of this compound. This information is invaluable for the unambiguous identification and structural characterization of this compound in various scientific applications.

References

- Rapid determination of benzophenone derivatives in cereals using FaPEx coupled with ultra–high-performance liquid chromatography–tandem mass spectrometry. PMC - NIH. [Link]

- Decoding Benzophenone Derivatives: A Deep Dive Into Biofluid Analysis Using LC-MS/MS. Technology Networks. [Link]

- Benzodiazepines identified by capillary gas chromatography-mass spectrometry, with specific ion screening used to detect benzophenone deriv

- Determination of benzophenone and related compounds in plastic packaged baby food by ultra-high-performance liquid chromatography coupled to tandem mass spectrometry. Analytical Methods (RSC Publishing). [Link]

- A fragmentation pathway of benzophenone formed in MS, take 2,6,4 - ResearchG

- Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stabl. Refubium - Freie Universität Berlin. [Link]

- Mass Spectrometry - Fragmentation P

- mass spectra - fragmentation p

- 4,4'-Bis(diethylamino)benzophenone. PubChem. [Link]

- MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIV

- Fragmentation Patterns in Mass Spectra. Chemistry LibreTexts. [Link]

Sources

- 1. 4,4’-Bis(trimethylacetoxy)benzophenone | CymitQuimica [cymitquimica.com]

- 2. 4,4’-Bis(trimethylacetoxy)benzophenone | CymitQuimica [cymitquimica.com]

- 3. Rapid determination of benzophenone derivatives in cereals using FaPEx coupled with ultra–high-performance liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. Benzodiazepines identified by capillary gas chromatography-mass spectrometry, with specific ion screening used to detect benzophenone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Determination of benzophenone and related compounds in plastic packaged baby food by ultra-high-performance liquid chromatography coupled to tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Infrared Spectrum of 4,4'-Bis(trimethylacetoxy)benzophenone

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of 4,4'-Bis(trimethylacetoxy)benzophenone. In the absence of a publicly available experimental spectrum, this document presents a detailed prediction of the compound's key spectral features based on its constituent functional groups. This analysis is supported by comparative data from structurally related compounds, namely 4,4'-dihydroxybenzophenone and pivaloyl chloride. Furthermore, this guide outlines a rigorous, step-by-step experimental protocol for acquiring a high-quality Fourier-Transform Infrared (FTIR) spectrum of the title compound using the potassium bromide (KBr) pellet method. This document is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, materials science, and organic synthesis, enabling the accurate identification and characterization of this and similar molecules.

Introduction: The Significance of Spectroscopic Characterization

This compound is a derivative of benzophenone, a core scaffold in many biologically active compounds and functional materials. The addition of trimethylacetoxy (also known as pivaloyloxy) groups to the 4 and 4' positions of the benzophenone core significantly alters its electronic and steric properties, influencing its reactivity and potential applications. Accurate structural elucidation is paramount in drug discovery and materials science, and Infrared (IR) spectroscopy stands as a fundamental, non-destructive technique for identifying functional groups within a molecule. The vibrational transitions of chemical bonds, when probed with infrared radiation, provide a unique molecular fingerprint, allowing for confirmation of synthesis and assessment of purity.

This guide delves into the expected IR absorption bands of this compound, providing a robust framework for its spectral interpretation. By understanding the characteristic vibrational frequencies of the aromatic ketone, ester carbonyls, and other key structural motifs, researchers can confidently identify this compound.

Predicted Infrared Spectrum of this compound

The infrared spectrum of this compound is predicted to be rich with characteristic absorption bands arising from its distinct functional groups. The primary regions of interest are the carbonyl stretching region, the C-O stretching region, the aromatic region, and the aliphatic C-H stretching and bending regions.

A detailed breakdown of the expected absorption bands, their corresponding vibrational modes, and predicted wavenumber ranges is presented in Table 1.

Table 1: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| ~3100-3000 | Medium to Weak | C-H Stretch | Aromatic (Ar-H) |

| ~2970-2870 | Medium | C-H Stretch | Aliphatic (tert-butyl) |

| ~1750-1735 | Strong | C=O Stretch | Ester (Pivalate) |

| ~1660-1640 | Strong | C=O Stretch | Aromatic Ketone |

| ~1600-1580 | Medium | C=C Stretch | Aromatic Ring |

| ~1500-1480 | Medium | C=C Stretch | Aromatic Ring |

| ~1470, ~1370 | Medium to Weak | C-H Bend | Aliphatic (tert-butyl) |

| ~1280-1200 | Strong | C-O Stretch | Ester (asymmetric) |

| ~1150-1100 | Strong | C-O Stretch | Ester (symmetric) |

| ~850-800 | Strong | C-H Bend | Aromatic (para-disubstituted) |

Analysis of Key Spectral Features

-

Carbonyl Stretching Region (1800-1600 cm⁻¹): This region is of paramount diagnostic importance. Two distinct, strong carbonyl absorption bands are expected:

-

Ester C=O Stretch (~1750-1735 cm⁻¹): The pivalate ester groups are anticipated to exhibit a strong absorption band at a higher frequency compared to the ketonic carbonyl. This is a characteristic feature of aryl esters.

-

Aromatic Ketone C=O Stretch (~1660-1640 cm⁻¹): The diaryl ketone carbonyl group, being conjugated with two aromatic rings, will absorb at a lower wavenumber. This shift to lower frequency is a well-established consequence of resonance delocalization, which slightly weakens the C=O bond.

-

-

C-O Stretching Region (1300-1000 cm⁻¹): The ester functionalities will also give rise to strong C-O stretching vibrations. Typically, two distinct bands are observed for esters in this region, corresponding to the asymmetric and symmetric stretching modes of the C-O-C linkage.

-

Aromatic Region (1600-1450 cm⁻¹ and 900-690 cm⁻¹): The presence of the disubstituted benzene rings will be confirmed by several absorptions:

-

C=C Stretching (~1600-1450 cm⁻¹): A series of medium-intensity bands in this region are characteristic of aromatic ring skeletal vibrations.

-

Out-of-Plane C-H Bending (~850-800 cm⁻¹): A strong band in this region is indicative of 1,4- (para-) disubstitution on a benzene ring.

-

-

C-H Stretching and Bending Regions:

-

Aromatic C-H Stretch (~3100-3000 cm⁻¹): Weak to medium bands appearing just above 3000 cm⁻¹ are characteristic of C-H bonds on the aromatic rings.

-

Aliphatic C-H Stretch (~2970-2870 cm⁻¹): The nine equivalent protons of each of the two tert-butyl groups will give rise to strong C-H stretching absorptions just below 3000 cm⁻¹.

-

Aliphatic C-H Bending (~1470, ~1370 cm⁻¹): Characteristic bending vibrations for the tert-butyl groups are also expected.

-

Comparative Spectral Analysis

To substantiate our predictions, a comparative analysis with the known IR spectra of 4,4'-dihydroxybenzophenone and the spectral characteristics of pivaloyl chloride is highly instructive.

-

4,4'-Dihydroxybenzophenone: The IR spectrum of this precursor molecule exhibits a strong, broad O-H stretching band in the region of 3600-3200 cm⁻¹ and a ketonic C=O stretch. Upon esterification to form this compound, the disappearance of the broad O-H band and the appearance of a strong ester C=O band around 1740 cm⁻¹ would be the most significant changes, providing clear evidence of a successful reaction. The ketonic C=O stretch would likely experience a slight shift due to the change in the electronic nature of the para-substituents.

-

Pivaloyl Chloride: This acylating agent possesses a characteristic C=O stretching frequency for an acyl chloride, typically around 1800 cm⁻¹. The formation of the ester results in a predictable shift of this carbonyl absorption to a lower frequency (~1740 cm⁻¹). The IR spectrum of pivaloyl chloride also prominently features the C-H stretching and bending vibrations of the tert-butyl group, which will be retained in the final product.

Experimental Protocol: Acquisition of the FTIR Spectrum

The following protocol details the preparation of a solid sample of this compound for analysis by FTIR spectroscopy using the KBr pellet method. This technique is well-suited for obtaining high-quality spectra of solid organic compounds.[1][2]

Materials and Equipment

-

This compound (sample)

-

Spectroscopy-grade Potassium Bromide (KBr), desiccated

-

Agate mortar and pestle

-

Hydraulic press with pelletizing die

-

FTIR spectrometer

-

Spatula

-

Analytical balance

Step-by-Step Methodology

-

Sample and KBr Preparation:

-

Grinding and Mixing:

-

Transfer the weighed sample and KBr to a clean, dry agate mortar.

-

Gently grind the mixture with the pestle for several minutes until a fine, homogeneous powder is obtained. The goal is to reduce the particle size of the sample to minimize light scattering.[5]

-

-

Pellet Formation:

-

Assemble the pelletizing die.

-

Transfer the powdered mixture into the die, ensuring an even distribution.

-

Place the die into the hydraulic press.

-

Apply pressure (typically 8-10 tons) for 1-2 minutes. This will cause the KBr to become plastic and form a transparent pellet with the sample dispersed within it.[1]

-

Slowly release the pressure to prevent cracking the pellet.

-

-

Spectral Acquisition:

-

Carefully remove the transparent pellet from the die.

-

Place the pellet in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

-

Alternative Sampling Technique: Attenuated Total Reflectance (ATR)

For rapid analysis with minimal sample preparation, Attenuated Total Reflectance (ATR)-FTIR is an excellent alternative.[6][7][8] A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or germanium), and pressure is applied to ensure good contact. The IR beam undergoes total internal reflection within the crystal, creating an evanescent wave that penetrates a few micrometers into the sample, generating the spectrum.[9][10]

Data Interpretation and Validation

A systematic approach is crucial for accurate spectral interpretation.[11][12][13][14]

-

Initial Assessment: Examine the overall quality of the spectrum. The baseline should be flat and close to 100% transmittance (or zero absorbance). Peaks should be sharp and well-resolved.

-

Functional Group Region (4000-1500 cm⁻¹):

-

Look for the absence of a broad O-H stretch around 3600-3200 cm⁻¹, confirming the complete esterification of the starting material.

-

Identify the two distinct C=O stretching bands for the ester and ketone groups in the 1750-1640 cm⁻¹ region.

-

Confirm the presence of aromatic and aliphatic C-H stretches just above and below 3000 cm⁻¹, respectively.

-

-

Fingerprint Region (1500-400 cm⁻¹):

-

This region contains a complex pattern of absorptions that are unique to the molecule.

-

Identify the strong C-O stretching bands of the ester between 1300 cm⁻¹ and 1100 cm⁻¹.

-

Locate the out-of-plane C-H bending band for the para-disubstituted aromatic rings around 850-800 cm⁻¹.

-

-

Comparative Validation: Compare the obtained spectrum with the predicted absorptions in Table 1 and with the spectra of related compounds. The unique combination of these absorption bands provides a high degree of confidence in the structural assignment of this compound.

Visualizations

Diagram 1: Molecular Structure of this compound

Caption: Molecular structure of this compound.

Diagram 2: Experimental Workflow for KBr Pellet FTIR Analysis

Caption: Workflow for FTIR analysis using the KBr pellet method.

Conclusion